molecular formula C17H14FN5OS B2758986 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide CAS No. 1421475-59-3

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide

Cat. No.: B2758986
CAS No.: 1421475-59-3
M. Wt: 355.39
InChI Key: UFWODTHZUXNQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. Dysregulation of the FGFR signaling pathway is a well-established driver of tumorigenesis in various cancers, making it a high-value target for therapeutic development. This compound acts as a competitive ATP-binding site inhibitor , effectively blocking the phosphorylation and subsequent activation of downstream pro-survival and proliferative signals such as the MAPK/ERK and PI3K/AKT pathways. Its research value is underscored by its demonstrated activity in preclinical models of cancers characterized by FGFR amplifications, fusions, or mutations, including urothelial carcinoma and cholangiocarcinoma . Researchers utilize this inhibitor to precisely dissect the role of FGFR-driven signaling in cellular proliferation, migration, and survival, and to evaluate the potential of FGFR-targeted intervention strategies, both as a monotherapy and in rational combination regimens with other anti-cancer agents.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5OS/c1-23(17-21-16-12(18)3-2-4-14(16)25-17)9-15(24)20-11-6-5-10-8-19-22-13(10)7-11/h2-8H,9H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWODTHZUXNQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related benzothiazole-acetamide derivatives, focusing on substituent effects, biological activity, physicochemical properties, and synthetic pathways.

Substituent Effects and Structural Analogues

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzo[d]thiazole + acetamide + indazole 4-F, methylamino, N-(1H-indazol-6-yl) Kinase inhibition (hypothesized)
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzo[d]thiazole + acetamide 5,6-dimethyl, N-(4-sulfamoylphenyl) Anticancer (COX-2 inhibition)
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide Benzo[d]thiazole + acetamide + piperazine 6-Cl, 4-phenylpiperazine Dopaminergic receptor modulation
2-[(4-Methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide Acetamide + thiazole 4-methoxybenzyl, phenyl Antimicrobial

Key Observations:

  • Fluorine vs. Chlorine/MeO Groups : The 4-fluorine in the target compound may confer greater electronegativity and metabolic stability compared to 6-chloro or 4-methoxy substituents in analogues .
  • Indazole vs. Sulfamoyl/Piperazine : The indazole group likely enhances binding to kinase active sites via hydrogen bonding, whereas sulfamoyl (in ) and piperazine (in ) groups improve solubility or receptor subtype selectivity.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than sulfamoylphenyl derivatives (due to fluorine’s hydrophobicity) but lower than piperazine-containing analogues (polar piperazine improves solubility) .
  • Solubility : The indazole group may reduce aqueous solubility compared to sulfonamide or piperazine derivatives, necessitating formulation adjustments for bioavailability .

Biological Activity

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Fluorobenzo[d]thiazole moiety : This contributes to the compound's unique chemical properties and potential interactions with biological targets.
  • Indazole group : Known for its diverse biological activities, this moiety may enhance the compound's pharmacological effects.

Molecular Formula : C17H17FN4O3S
Molecular Weight : 394.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, potentially affecting pathways involved in cancer proliferation and other diseases.

Antitumor Activity

Research has indicated that compounds similar to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide exhibit significant antitumor properties. For instance, studies on related benzothiazole derivatives have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (µM)Assay Type
Compound AA549 (Lung Cancer)6.75 ± 0.192D Assay
Compound BHCC827 (Lung Cancer)5.13 ± 0.972D Assay
Compound CNCI-H358 (Lung Cancer)0.85 ± 0.052D Assay

These results suggest that the compound may inhibit cell proliferation effectively, potentially making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes including respiration and acid-base balance. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .

Case Studies

A study conducted on a series of related compounds demonstrated that modifications in their structure significantly influenced their biological activity. For example, introducing different substituents on the benzothiazole ring altered their potency against specific cancer cell lines, highlighting the importance of structural optimization in drug design .

Q & A

Basic: What are the recommended synthetic pathways and analytical techniques for confirming the structure of this compound?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the 4-fluorobenzo[d]thiazol-2-yl group and amide coupling for the indazole moiety. Key steps require temperature control (e.g., 60–80°C for amidation) and solvents like dimethylformamide (DMF) or acetonitrile to enhance solubility . Post-synthesis, structural confirmation employs:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and methylamino linkage.
  • Mass spectrometry (MS) for molecular weight validation.
  • IR spectroscopy to confirm carbonyl (C=O) and amine (N-H) functional groups .
  • Thin-layer chromatography (TLC) for real-time reaction monitoring .

Basic: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization focuses on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while dichloromethane (DCM) is preferred for acid-sensitive steps .
  • Catalysts : Copper(I) iodide or Pd-based catalysts enhance coupling reactions (e.g., Buchwald-Hartwig amination for indazole attachment) .
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .
  • Workup protocols : Sequential extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc eluent) ensure ≥95% purity .

Advanced: What methodologies are effective for identifying pharmacological targets and validating mechanisms of action?

Answer:

  • In vitro assays : Use kinase inhibition panels (e.g., EGFR, VEGFR2) to screen for activity, with IC₅₀ determination via fluorescence resonance energy transfer (FRET) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., ATP-binding domains) .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, guided by X-ray crystallography data of analogous benzo[d]thiazole derivatives .
  • Gene expression profiling : RNA-seq or qPCR to assess downstream pathway modulation (e.g., apoptosis markers like BAX/BCL-2) .

Advanced: How can contradictory data in biological activity across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., staurosporine for cytotoxicity assays) .
  • Compound stability : Perform stability tests (HPLC at 24/48h) under assay conditions (e.g., pH 7.4 buffer at 37°C) to rule out degradation .
  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .
  • Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?

Answer:

  • Substituent variation : Replace the 4-fluoro group on the thiazole with chloro or methoxy to evaluate electronic effects on binding .
  • Scaffold hopping : Replace the indazole core with 1H-pyrazole or benzimidazole to assess ring size/rigidity impacts .
  • Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility and hydrogen bonding .
  • Pharmacophore mapping : Generate 3D-QSAR models (e.g., CoMFA) using IC₅₀ data from analogues .

Advanced: What experimental approaches are used to evaluate ADME (absorption, distribution, metabolism, excretion) properties?

Answer:

  • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life (t½) .
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
  • Plasma protein binding (PPB) : Equilibrium dialysis to measure unbound fraction (fu > 5% is desirable) .

Advanced: How can metabolic stability be improved without compromising target affinity?

Answer:

  • Deuterium incorporation : Replace labile hydrogen atoms (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages, cleaved in vivo by esterases .
  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolic hotspots (e.g., N-methylamino group) .
  • In silico guidance : Use software like MetaSite to predict vulnerable sites and prioritize synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.